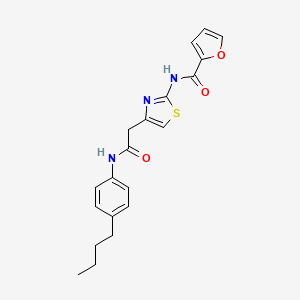
N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It was first synthesized in 1999 by Bayer AG and is currently undergoing clinical trials for the treatment of various types of cancers.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound belongs to a class of thiazole-based heterocyclic amides, known for their antimicrobial activity. A related compound, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and characterized by various spectroscopic methods, including IR, NMR, and XRD. The structure was further analyzed through density functional theory (DFT) modeling and evaluated for antimicrobial activity against a range of microorganisms, showing good efficacy. This suggests potential for pharmacological and medical applications due to the compound's structural characteristics and antimicrobial properties (Cakmak et al., 2022).
Antimicrobial Activity
Several studies on compounds with similar structural features have demonstrated significant antimicrobial activities. For instance, 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives showed promising antibacterial and antifungal activities against various microorganisms, highlighting the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents (Patel et al., 2015).
Biological and Pharmacological Potentials
The compound's framework is conducive to further chemical modifications, offering a versatile scaffold for developing new therapeutic agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from similar compounds exhibited strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, underscoring the potential of such compounds in addressing parasitic infections (Ismail et al., 2004).
Chemical Reactivity and Applications
Compounds with the furan-2-carboxamide moiety have been explored for various chemical reactions, including electrophilic substitution and condensation reactions, to synthesize new heterocyclic compounds. These reactions provide insights into the chemical reactivity and applications of such compounds in synthetic organic chemistry, offering pathways for the synthesis of new materials with potential electronic, optical, and biological properties (Aleksandrov et al., 2017).
Mécanisme D'action
Target of Action
The compound contains a thiazole ring, which is a common moiety in many biologically active molecules . Thiazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole-containing compounds, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Propriétés
IUPAC Name |
N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-3-5-14-7-9-15(10-8-14)21-18(24)12-16-13-27-20(22-16)23-19(25)17-6-4-11-26-17/h4,6-11,13H,2-3,5,12H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMIDJZDKJQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)
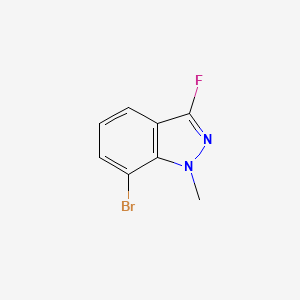
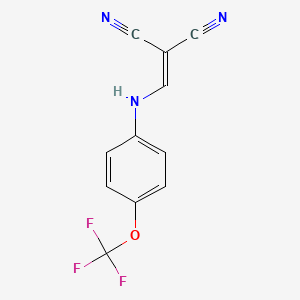
![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)
![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)
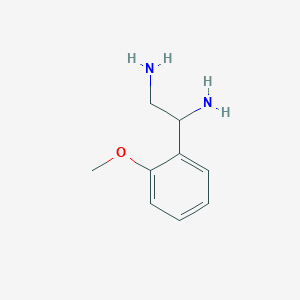
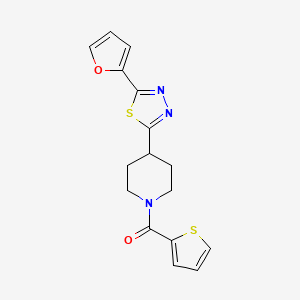



![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)
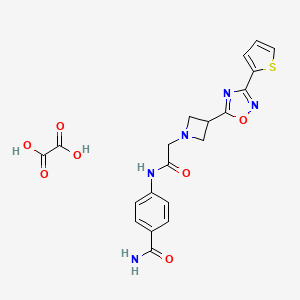
![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
